molecular formula C27H24O8 B11253177 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11253177
M. Wt: 476.5 g/mol
InChI Key: YZDFUDGVBAPRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromenones and benzoates. This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenyl group, a methyl group, and a trimethoxybenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the chromenone derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups, leading to the formation of corresponding quinones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown activity against various cancer cell lines and pathogens.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel organic materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division, protein folding, and redox balance, leading to anti-cancer and anti-microbial effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzoic acid: A simpler analog with similar functional groups but lacking the chromenone core.

    4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate lies in its combination of the chromenone core with the trimethoxybenzoate ester, providing a distinct set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H24O8/c1-15-20-14-19(34-26(28)17-12-22(31-3)25(33-5)23(13-17)32-4)10-11-21(20)35-27(29)24(15)16-6-8-18(30-2)9-7-16/h6-14H,1-5H3

InChI Key

YZDFUDGVBAPRNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.